Thieno[3,2-d]pyrimidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)5-6-4(1-2-12-6)9-3-10-5/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZABMAYYRSLKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 3,2 D Pyrimidine 4 Carboxamide and Its Derivatives
Established Synthetic Pathways to the Thieno[3,2-d]pyrimidine (B1254671) Ring System
The formation of the bicyclic thieno[3,2-d]pyrimidine skeleton is most commonly achieved by constructing the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized thiophene (B33073) precursor.
A prevalent and versatile method for synthesizing the thieno[3,2-d]pyrimidin-4(3H)-one core involves the cyclization of 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carboxamide (B122380) derivatives. These precursors contain the necessary functionalities in a vicinal arrangement, primed for ring closure.
The reaction typically involves treating the 3-aminothiophene derivative with a one-carbon synthon, such as formic acid or formamide, which provides the final carbon atom required to form the pyrimidine ring. For instance, 3-amino-5-arylthiophene amides can be condensed with formic acid, often under microwave irradiation, to yield the corresponding thieno[3,2-d]pyrimidin-4-one. mdpi.com Similarly, heating 2-acylaminothiophene-3-carboxamide derivatives with a base can induce cyclization to the 4-oxo-thieno[2,3-d]pyrimidine, a constitutional isomer of the target scaffold. nih.gov These thienopyrimidinone intermediates are crucial, as the 4-oxo group can be converted into a better leaving group, such as a chloro group via treatment with phosphoryl chloride (POCl₃), enabling further functionalization. mdpi.comnih.govnih.gov
Table 1: Examples of Cyclization Reactions to form Thieno[3,2-d]pyrimidin-4-ones
| Thiophene Precursor | Cyclizing Reagent | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-5-arylthiophene amide | Formic acid | Microwave irradiation | 6-Arylthieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |
| Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate | Formamide | Heating | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Sodium hydroxide (B78521) (2N) | Reflux in isopropanol | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Annulation strategies refer to the construction of a new ring onto an existing one. In the context of thieno[3,2-d]pyrimidines, this often involves sequential reactions that build the pyrimidine ring piece by piece onto the thiophene core. These multi-step sequences offer high control over substitution patterns. A powerful example is the sequential application of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. nih.gov This approach allows for the introduction of diverse substituents at different positions of the thieno[3,2-d]pyrimidine core, demonstrating the versatility of annulation strategies in generating complex derivatives. nih.gov
To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed. These reactions combine three or more starting materials in a single reaction vessel to form the product, which incorporates portions of all reactants. This approach avoids the lengthy separation and purification of intermediates, saving time and resources.
A notable one-pot cascade reaction for a related scaffold involves the reaction of Gewald's aminothiophenes, 2-hydroxy-4-oxobut-2-enoic acid, and cyanoacetic acid derivatives, catalyzed by triethylamine (B128534) (Et₃N), to produce complex fused thienopyrrolopyrimidines in good to excellent yields. nih.gov Another example is the one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] mdpi.comnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov While these examples build slightly different isomers, the principles are directly applicable and highlight the power of MCRs in rapidly assembling complex heterocyclic systems. nih.govnih.gov
Functionalization Strategies for Carboxamide Moiety Introduction
Once the thieno[3,2-d]pyrimidine core is established, the next critical step is the introduction of the 4-carboxamide group. This can be achieved through two primary strategies: building the amide from a carboxylic acid precursor or introducing an amine that will become part of the carboxamide.
The most direct method to form the C4-carboxamide is through the amide coupling of a thieno[3,2-d]pyrimidine-4-carboxylic acid precursor with a desired amine. This is a standard transformation in medicinal chemistry. The carboxylic acid is first "activated" by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov
Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and an acyl transfer agent like 4-Dimethylaminopyridine (DMAP). nih.gov This combination is effective for coupling a wide range of amines, including those that are electron-deficient and typically less reactive. nih.gov Research into SIRT1/2/3 inhibitors has successfully utilized this approach to synthesize a library of thieno[3,2-d]pyrimidine-6-carboxamides, demonstrating the robustness of this method for the thienopyrimidine scaffold, which can be extrapolated to the C4-position. acs.org
Table 2: Reagents for Amide Coupling Reactions
| Coupling Reagent | Additive(s) | Role | Reference |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Forms a reactive HOBt ester intermediate, minimizes side reactions. | nih.gov |
| EDC | 4-Dimethylaminopyridine (DMAP) | Acts as an acyl transfer catalyst, forming a highly reactive acyliminium ion. | nih.gov |
| Dicyclohexylcarbodiimide (DCC) | None or HOBt | One of the earliest carbodiimide (B86325) coupling agents; forms an O-acylurea intermediate. | luxembourg-bio.com |
An alternative and widely used strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway begins with a thieno[3,2-d]pyrimidine that has a good leaving group, typically a halogen like chlorine, at the 4-position. nih.gov The 4-chloro-thieno[3,2-d]pyrimidine intermediate is readily synthesized from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus oxychloride. mdpi.comnih.gov
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro group by a wide variety of nitrogen nucleophiles (amines). This reaction is highly versatile, allowing for the introduction of primary and secondary aliphatic or aromatic amines to generate a diverse array of 4-amino-thieno[3,2-d]pyrimidine derivatives, which are themselves precursors or analogues to the target carboxamides. nih.govnih.gov For example, various secondary amines have been reacted with the 4-chloro intermediate to synthesize inhibitors of h-NTPDases. nih.gov This method is foundational in creating libraries of compounds for biological screening. nih.govacs.org
Table 3: Examples of SNAr Reactions on 4-Chloro-thieno[3,2-d]pyrimidines
| Substrate | Nucleophile (Amine) | Key Conditions | Product Class | Reference |
|---|---|---|---|---|
| 4-Chloro-6-arylthieno[3,2-d]pyrimidine | Sodium methoxide | - | 4-Methoxy-6-arylthieno[3,2-d]pyrimidine | mdpi.com |
| 4-Chloro-thieno[3,2-d]pyrimidine | Various secondary amines | - | N,N-Disubstituted-thieno[3,2-d]pyrimidin-4-amine | nih.gov |
| 4-Chloro-2-(tert-butyl)thieno[3,2-d]pyrimidine | Linear, ramified, or functionalized primary amines | Ethanol, reflux | 4-(Alkylamino)-2-(tert-butyl)thieno[3,2-d]pyrimidine | nih.gov |
| 4-Chloro-thieno[2,3-d]pyrimidine derivative | Morpholine | Ethanol:Isopropanol (1:1), TEA, 80 °C | 4-Morpholinothieno[2,3-d]pyrimidine derivative | nih.gov |
Conversion of Chlorinated Thieno[3,2-d]pyrimidine Intermediates
The use of chlorinated thieno[3,2-d]pyrimidine intermediates, particularly 2,4-dichlorothieno[3,2-d]pyrimidine (B33283), represents a cornerstone in the synthesis of a diverse array of derivatives. chemicalbook.com The reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring makes them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and often selective introduction of various functional groups.
The differential reactivity of the C4-Cl bond compared to the C2-Cl bond is a key aspect of this methodology. The C4 position is generally more susceptible to nucleophilic attack. This regioselectivity enables the introduction of a nucleophile at the C4 position while leaving the C2-chloro substituent intact for subsequent modifications. This stepwise functionalization is a powerful tool for building molecular complexity. mdpi.com
For instance, reacting 2,4-dichlorothieno[3,2-d]pyrimidine with various amines, alcohols, or thiols can lead to the selective substitution at the C4 position. mdpi.comnih.gov Subsequent reactions, such as palladium-catalyzed cross-couplings at the C2 position, can then be employed to generate highly functionalized thieno[3,2-d]pyrimidines. nih.govuaeu.ac.ae A common strategy involves an initial SNAr reaction with a secondary amine, followed by a Suzuki coupling reaction to introduce aryl or heteroaryl moieties. nih.govresearchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution on Chlorinated Thieno[3,2-d]pyrimidines
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Secondary Amines | 2-Chloro-4-aminothieno[3,2-d]pyrimidines | nih.gov |
| 2-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | Hydrazine | 2-tert-Butyl-4-hydrazinothieno[3,2-d]pyrimidine | mdpi.com |
| 2-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | Thiophenols | 2-tert-Butyl-4-thioether-thieno[3,2-d]pyrimidines | mdpi.com |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 3-Nitrophenol | 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | chemicalbook.com |
Advanced Synthetic Approaches
To enhance efficiency, yield, and structural diversity, researchers have moved beyond traditional methods to more advanced synthetic strategies. These include the use of microwave technology and sophisticated cross-coupling reactions.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient construction of the thieno[3,2-d]pyrimidine scaffold. nih.govresearchgate.net This method significantly reduces reaction times—from hours to mere minutes—while often improving product yields compared to conventional heating methods. The application of microwave irradiation has been successfully used in various steps of the synthesis, including the initial cyclization to form the pyrimidinone ring and subsequent substitution reactions. mdpi.comscielo.br
For example, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides a rapid route to thieno[3,2-d]pyrimidin-4-ones. mdpi.com Similarly, the Dimroth rearrangement, a key step in forming certain thieno[3,2-d]pyrimidine-4-amine derivatives, can be conveniently performed in high yield using microwave heating. scielo.br
Sequential Cross-Coupling Reactions (e.g., Suzuki Reaction)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and introducing aryl and heteroaryl substituents onto the thieno[3,2-d]pyrimidine core. nih.govuaeu.ac.ae These reactions are often performed sequentially with SNAr reactions to build complex molecules. nih.govresearchgate.net
A typical sequence involves the initial selective substitution of a chlorine atom at the C4 position via an SNAr reaction, followed by a Suzuki coupling at the remaining chlorinated position (often C2 or C6). nih.govnih.gov This approach allows for the controlled and diverse functionalization of the heterocyclic system. For instance, various aryl and heteroaryl boronic acids can be coupled to chloro-thieno[3,2-d]pyrimidine intermediates in the presence of a palladium catalyst and a base to yield a wide range of substituted derivatives. nih.govuaeu.ac.ae Even bis-Suzuki couplings have been performed to generate bis-aryl thienopyrimidine derivatives. nih.gov
Table 2: Suzuki Coupling for Thieno[3,2-d]pyrimidine Functionalization
| Thienopyrimidine Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-4-aminothieno[3,2-d]pyrimidine | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | 2-Aryl-4-aminothieno[3,2-d]pyrimidines | nih.gov |
| 6-Bromo-3-benzylthieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-3-benzylthieno[3,2-d]pyrimidin-4(3H)-ones | nih.gov |
Chemo- and Regioselective Modifications of the Thieno[3,2-d]pyrimidine Core
The ability to selectively modify specific positions of the thieno[3,2-d]pyrimidine core is critical for structure-activity relationship (SAR) studies and the development of targeted compounds. The inherent electronic properties of the fused ring system allow for chemo- and regioselective reactions.
Functionalization can be directed to various positions, including C2, C4, and C6. mdpi.comnih.govacs.org As mentioned, the C4 position is highly susceptible to nucleophilic substitution, allowing for the introduction of amino, alkoxy, and thioether groups. mdpi.com The C2 position can also undergo substitution, often after the C4 position has been modified.
Furthermore, the thiophene ring can be functionalized. For example, the discovery of a class of potent sirtuin inhibitors was based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold, highlighting the importance of modifications at the C6 position. acs.org The synthesis of these compounds often starts from a substituted thiophene precursor, where the desired functionality is installed before the pyrimidine ring is constructed. This approach, known as the Gewald reaction, is a common strategy for building the thieno[3,2-d]pyrimidine system from the thiophene ring up. nih.gov The choice of starting materials and reaction conditions dictates the final substitution pattern, enabling precise control over the molecule's architecture.
Synthetic Challenges and Considerations for Thieno[3,2-d]pyrimidine-4-carboxamide Analogues
Despite the development of robust synthetic methods, the synthesis of this compound analogues is not without its challenges. A primary consideration is achieving the desired regioselectivity, especially when multiple reactive sites are present on the heterocyclic core. Unwanted side reactions or difficulties in controlling the site of functionalization can lead to lower yields and complex purification procedures. nih.gov
The synthesis of specific analogues, such as those with substituents on the fused thiophene ring, often requires multi-step procedures starting from appropriately substituted thiophene precursors. nih.govnih.gov These linear sequences can be lengthy and may suffer from cumulative yield losses.
Another challenge lies in the functional group tolerance of some of the key reactions. For example, palladium-catalyzed cross-coupling reactions can be sensitive to certain functional groups on either the heterocyclic substrate or the coupling partner. Substrates bearing unprotected N-H groups, such as those found in indazoles or benzimidazoles, can inhibit the palladium catalyst, leading to failed reactions. nih.gov While protocols for coupling such substrates exist, they often require specific catalyst systems and carefully optimized conditions. nih.gov The introduction of the carboxamide group itself can present challenges, potentially requiring protecting group strategies to avoid interference with other reaction steps. The synthesis of a diverse library of analogues therefore requires careful planning and optimization of reaction sequences to navigate these potential obstacles.
Pharmacological Activities and Biological Pathways of Thieno 3,2 D Pyrimidine 4 Carboxamide Derivatives
Anticancer and Antiproliferative Activities
Thieno[3,2-d]pyrimidine-4-carboxamide derivatives have demonstrated potent anticancer and antiproliferative effects across a range of cancer cell lines. Their efficacy stems from the targeted inhibition of key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell division and metastasis.
The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development. A series of thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed and synthesized as potent inhibitors of PI3K. nih.gov
Researchers have successfully developed simplified PI3K inhibitors based on the thieno[3,2-d]pyrimidine scaffold. nih.gov Cellular investigations have revealed that these compounds effectively suppress the proliferation of cancer cell lines by inhibiting the intracellular PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov The determination of a co-crystal structure of one such derivative complexed with PI3Kα has provided a structural basis for its high enzymatic activity, paving the way for further optimization. nih.gov
| Compound | PI3Kα IC₅₀ (nM) |
| :--- | :--- |
| Compound 7 | 120 |
| Compound 21 | 150 |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of metastatic cancers, playing a pivotal role in cell adhesion, migration, and proliferation. nih.govtouro.edu Consequently, FAK has emerged as a promising therapeutic target. Novel 2,7-disubstituted-thieno[3,2-d]pyrimidine scaffolds have been designed to mimic the bioactive conformation of known diaminopyrimidine motifs that bind to the ATP-binding site of FAK.
Several thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibition of FAK's enzymatic activity and have effectively suppressed the proliferation of various cancer cell lines, including U-87MG, A-549, and MDA-MB-231. One optimized compound, in particular, exhibited stronger potency than the established FAK inhibitor TAE-226 in these cell lines. Further studies have led to the identification of a lead compound that not only shows excellent potency against FAK but also against FMS-like tyrosine kinase 3 (FLT3) mutants, indicating its potential as a dual inhibitor. touro.edu This lead compound demonstrated significant apoptosis induction, anchorage-independent growth inhibition, and tumor burden reduction in xenograft mouse models. touro.edu
| Compound | FAK IC₅₀ (nM) | U-87MG IC₅₀ (µM) | A-549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| :--- | :--- | :--- | :--- | :--- |
| Compound 26f | 28.2 | 0.16 | 0.27 | 0.19 |
The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival. The B-Raf protein is a key component of this pathway, and its mutation is implicated in various cancers. While thieno[2,3-d]pyrimidines, a structural isomer of the focus compound, have been identified as a core scaffold for small molecule B-Raf inhibitors, current research has not provided evidence for this compound derivatives acting as B-Raf inhibitors.
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While many studies focus on VEGFR-2, VEGFR-3 has also been identified as a viable target in cancer therapy. Research into thieno[2,3-d]pyrimidine (B153573) derivatives has shown potent inhibition of VEGFR-2. Although direct and extensive studies on this compound derivatives as specific VEGFR-3 inhibitors are less common, the broader class of thienopyrimidines has been investigated for its anti-angiogenic properties through VEGFR inhibition. The structural similarity between the ATP-binding sites of different VEGFR isoforms suggests the potential for developing this compound derivatives with VEGFR-3 inhibitory activity.
The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (also known as HER2) are transmembrane receptor tyrosine kinases that play a central role in regulating cell growth, survival, and differentiation. Their overexpression or mutation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer.
A new series of thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones have been designed and synthesized as third-generation EGFR tyrosine kinase inhibitors (TKIs). These compounds have demonstrated selective and potent inhibition of the EGFR L858R/T790M mutant, which is a common mechanism of resistance to earlier-generation EGFR TKIs. Several of these derivatives exhibited good growth inhibitory effects on various cancer cell lines and significantly inhibited colony formation and wound healing in EGFR-mutant lung cancer cells. Furthermore, thieno[3,2-d]pyrimidine-based derivatives have been evaluated for their dual inhibitory activity against EGFR and Aromatase (ARO), showing promise as anti-breast cancer agents.
| Compound | EGFRL858R/T790M IC₅₀ (nM) |
| :--- | :--- |
| Compound 6l | 180 |
| Compound 6o | 250 |
Kinase Inhibition Mechanisms
General Tyrosine Kinase Inhibition
Derivatives of the thienopyrimidine scaffold have been widely investigated as inhibitors of various protein kinase enzymes. researchgate.net The nitrogen atom of the pyrimidine (B1678525) ring can penetrate the ATP binding pocket of kinase receptors, such as c-Met and VEGFR-2, where it can interact with key amino acid residues in the hinge region. lookchem.com
Specific research has led to the development of thieno[3,2-d]pyrimidine derivatives that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov A series of these compounds demonstrated considerable antiproliferative activity against breast cancer cell lines, with many exhibiting IC50 values in the low micromolar range (0.43-1.31 µM). nih.gov Further studies have produced derivatives targeting both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis. lookchem.com One such derivative showed potent inhibitory activity against c-Met and VEGFR-2 with IC50 values of 0.025 µM and 0.048 µM, respectively. lookchem.com Additionally, certain thieno[3,2-d]pyrimidine compounds have been identified as potent tubulin polymerization inhibitors, a key mechanism in cancer therapy. nih.gov
Sirtuin (SIRT) Inhibition Profiling
The sirtuins (SIRT), a class of NAD+-dependent deacetylases, are considered significant targets for oncologic, metabolic, and inflammatory disorders. acs.orgacs.org The thieno[3,2-d]pyrimidine-6-carboxamide scaffold, in particular, has been identified as a novel and critical core for creating potent sirtuin inhibitors. acs.org These compounds function by binding to the SIRT catalytic site, occupying both the nicotinamide (B372718) C-pocket and the acetyl lysine (B10760008) substrate channel. merckmillipore.comnih.gov Crystallographic studies have revealed that the thienopyrimidine core π-stacks with the phenyl ring of Phe157 within the SIRT3 active site, an interaction that enhances inhibitory activity. acs.org
Pan-SIRT1/2/3 Inhibition
A significant discovery in this chemical class is the identification of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgacs.org An extensive screening of a DNA encoded library identified a thieno[3,2-d]pyrimidine-6-carboxamide derivative, compound 11c, as a pan-inhibitor with nanomolar potency. researchgate.netacs.orgnih.gov Subsequent structure-activity relationship (SAR) studies led to the development of even more potent drug-like analogues. acs.orgnih.gov These inhibitors represent a new chemotype that is substantially more potent than many previously available inhibitors, making them valuable tools for sirtuin research. researchgate.netacs.orgnih.gov However, research indicates that the thieno[3,2-d]pyrimidine-6-carboxamide core alone is not sufficient for this inhibitory activity; the associated side chains are critical for binding and potency. acs.org
Table 1: Pan-Sirtuin Inhibition by this compound Derivatives
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Source |
|---|---|---|---|---|
| 11c | 3.6 | 2.7 | 4.0 | acs.org, researchgate.net, acs.org, nih.gov |
| **Pan-SIRT Inhibitor*** | 15 | 10 | 33 | merckmillipore.com, merckmillipore.com |
Note: The specific compound is identified as 4-(4-(2-Pivalamidoethyl)piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide.
Selective SIRT Isoform Modulation
While many derivatives based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold exhibit pan-SIRT1/2/3 inhibition, the broader class of thienopyrimidines has been explored for more selective modulation. Research into related structures has aimed to achieve selectivity over different sirtuin isoforms. For instance, a nicotinamide analogue, 3-(1H-1,2,3-triazol-4-yl)pyridine, showed modest selectivity for SIRT3 over SIRT1 and SIRT2. acs.org However, the primary focus of the thieno[3,2-d]pyrimidine-6-carboxamide series has been on potent pan-inhibition. researchgate.netacs.orgnih.gov One pan-inhibitor was noted for its high selectivity over a wide panel of other protein kinases, nuclear receptors, GPCRs, and ion channels, where its IC50 was greater than 10 µM. merckmillipore.com
Mechanisms of Cell Cycle Modulation and Apoptosis Induction
Thieno[3,2-d]pyrimidine derivatives have been shown to exert their anticancer effects by directly influencing the cell cycle and promoting programmed cell death (apoptosis). Several studies have demonstrated that these compounds can induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.govnih.gov This arrest prevents cancer cells from dividing and proliferating.
In addition to halting the cell cycle, these derivatives actively induce apoptosis. Mechanistic studies show that treatment with these compounds leads to an accumulation of cells in the pre-G1 phase, which is indicative of DNA degradation and fragmentation, a hallmark of apoptosis. nih.gov For example, in MDA-MB-231 breast cancer cells, one derivative was found to significantly increase the level of caspase-9, a key initiator of the apoptotic cascade. nih.gov Further evidence from Annexin V-FITC/PI assays confirms that these compounds induce apoptosis, solidifying this as a primary mechanism of their anticancer activity. nih.gov
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., Breast Cancer, Leukemia, Melanoma)
The antiproliferative potential of this compound derivatives has been confirmed through extensive in vitro testing against a wide array of human cancer cell lines. These compounds have demonstrated significant cytotoxic activity, often in the nanomolar to low micromolar range.
Notably, they have shown potent effects against breast cancer cell lines, including MCF-7, MDA-MB-231, and T-47D. nih.govnih.govnih.gov One derivative, compound 4a, was found to be exceptionally potent against the MCF-7 cell line with an IC50 of 2.04 nM. nih.gov Another compound, 9c, displayed marked selectivity against T-47D and MDA-MB-468 breast cancer cells with GI50 values of 0.495 µM and 0.568 µM, respectively. nih.gov
The cytotoxic activity extends to other cancer types as well. Derivatives have been effective against leukemia cell lines such as K-562, SR, and MOLT-4, and have also shown activity against melanoma cell lines. nih.govresearchgate.net This broad-spectrum activity highlights the potential of the thieno[3,2-d]pyrimidine scaffold in cancer chemotherapy. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Source |
|---|---|---|---|---|
| 4a | MCF-7 | Breast | 0.00204 | nih.gov |
| 9c | T-47D | Breast | 0.495 | nih.gov |
| 9c | MDA-MB-468 | Breast | 0.568 | nih.gov |
| 3c | MCF-7 | Breast | 0.43 | nih.gov |
| 11b | MDA-MB-231 | Breast | 0.48 | nih.gov |
| 6c | K-562 | Leukemia | - (86.38% growth inhibition) | nih.gov |
| 6c | SR | Leukemia | - (65.76% growth inhibition) | nih.gov |
| 6c | MOLT-4 | Leukemia | - (60.40% growth inhibition) | nih.gov |
| 2 | MDA-MB-231 | Breast | 0.16 | mdpi.com |
| 3 | MCF-7 | Breast | 0.045 | mdpi.com |
Anti-inflammatory Activities
The thieno[3,2-d]pyrimidine core is also associated with significant anti-inflammatory properties. This activity is linked to multiple mechanisms of action. The inhibition of sirtuins, particularly SIRT1, SIRT2, and SIRT3, is relevant as these enzymes are considered potential targets for inflammatory disorders. acs.orgnih.gov By modulating sirtuin activity, these compounds can interfere with inflammatory pathways.
Furthermore, specific thieno[3,2-d]pyrimidine derivatives have been designed as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) 5'-monophosphate (cAMP), which has anti-inflammatory effects. One such compound, 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine, demonstrated potent PDE4 inhibition and was effective in potentiating cAMP accumulation in eosinophils, cells that play a role in inflammatory responses. nih.gov Studies on the related thieno[2,3-d]pyrimidine scaffold have also shown that new derivatives possess anti-inflammatory activities comparable to the standard drug indomethacin. nih.gov
Cyclooxygenase-II (COX-II) Inhibition
Derivatives of the benzo-thieno[3,2-d]pyrimidine structure have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net Research into a series of newly synthesized benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives demonstrated significant anti-inflammatory potential by targeting COX-2. researchgate.net
In studies using human keratinocytes and mouse monocyte-macrophages, specific compounds were shown to be potent inhibitors of COX-2 expression. researchgate.net This inhibition is a key mechanism for anti-inflammatory action, as COX-2 is a critical enzyme in the synthesis of prostaglandins, which are mediators of inflammation. researchgate.net The potential of these derivatives as a novel class of anti-inflammatory agents is underscored by their ability to selectively target this enzyme. researchgate.net
Table 1: COX-II Inhibition by Benzo-thieno[3,2-d]pyrimidine Derivatives
| Compound | Activity | Cellular Model | Reference |
|---|---|---|---|
| 7 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
| 10 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
| 12 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
| 13 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
| 14 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
| 15 | Potent inhibitor of COX-2 expression | Human keratinocytes NCTC 2544, Mouse monocyte-macrophages J774 | researchgate.net |
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition
The thieno[3,2-d]pyrimidine scaffold has been utilized to develop conformationally restricted inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.govnih.gov This enzyme is responsible for the inactivation of potent estrogens and androgens, such as the conversion of estradiol (B170435) (E2) to estrone (B1671321) (E1) and testosterone (B1683101) to androstenedione. nih.gov Inhibition of 17β-HSD2 is a promising therapeutic strategy for conditions like osteoporosis. researchgate.net
A study aimed at improving the activity of parent amidothiophene compounds led to the synthesis of a series of thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines. nih.govnih.govmdpi.com This research resulted in the discovery of two moderately active compounds, which helped to identify the biologically active conformation for enzyme binding. nih.govnih.gov For instance, parent compounds N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide (Compound A) and N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide (Compound B) showed 63% and 70% inhibition of 17β-HSD2 at a 1 µM concentration, respectively. nih.gov The synthesized rigidified analogues were then tested for their inhibitory potency. nih.govmdpi.com
Table 2: 17β-HSD2 Inhibition by Thieno[3,2-d]pyrimidine and Related Derivatives
| Compound | Structure Description | % Inhibition of 17β-HSD2 (at 1 µM) | Reference |
|---|---|---|---|
| A | N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide | 63% | nih.gov |
| B | N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide | 70% | nih.gov |
| 1a | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 30% | nih.govmdpi.com |
| 3b | 2-Benzyl-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 43% | nih.gov |
| 3d | 2-Benzyl-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 48% | nih.govresearchgate.net |
| 5a | 4-Methoxy-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine | 18% | nih.govmdpi.com |
Anti-inflammatory Pathway Modulation
Beyond direct COX-II inhibition, thieno[3,2-d]pyrimidine derivatives modulate several other key pathways involved in the inflammatory response. researchgate.net Certain benzo-thieno[3,2-d]pyrimidine derivatives have been shown to potently inhibit the expression of inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1). researchgate.net Furthermore, these compounds suppress the production of pro-inflammatory mediators, including prostaglandin (B15479496) E₂ (PGE₂) and interleukin-8 (IL-8), in human keratinocytes and monocyte-macrophages. researchgate.net
The anti-inflammatory potential of this scaffold is also linked to the inhibition of sirtuins (SIRTs). A class of thieno[3,2-d]pyrimidine-6-carboxamides was identified as potent, low nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgnih.gov As these sirtuins are considered potential targets for inflammatory disorders, their inhibition represents another mechanism through which these compounds can exert anti-inflammatory effects. acs.orgnih.gov Additionally, related thienotriazolopyrimidine derivatives have demonstrated remarkable anti-inflammatory activity in animal models, further highlighting the versatility of the core structure in modulating inflammatory processes. nih.gov
Antimicrobial and Anti-infective Activities
The thieno[3,2-d]pyrimidine nucleus is a foundational structure for a variety of potent antimicrobial agents, with derivatives showing activity against bacteria, fungi, and mycobacteria.
Antibacterial Properties
Numerous studies have confirmed the antibacterial properties of thieno[3,2-d]pyrimidin-4-one derivatives. psu.edukrepublishers.com These compounds have been tested against a range of Gram-positive bacteria, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. psu.edukrepublishers.com
Structure-activity relationship studies have revealed that specific substitutions significantly enhance antibacterial efficacy. For example, compounds with a p-methyl group (4c) or a p-methoxy group (4d) at the C-3 position, combined with a thiomethyl group at the C-2 position, showed significant activity, in some cases superior to the standard drug ciprofloxacin (B1669076) against certain strains. psu.edu The removal of the thiomethyl group was found to decrease antibacterial activity. psu.edu Other research has identified spiro-thieno[3,2-d]pyrimidine derivatives (compounds 2c, 8b,c, 9b, and 10b) as being highly potent against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, some thieno[2,3-d]pyrimidinedione derivatives, a related isomer, have shown potent activity (MIC values of 2–16 mg/L) against multi-drug resistant organisms like MRSA and VRE. nih.gov Recent work also suggests that some derivatives may act as DNA gyrase inhibitors, a key target in bacteria. theaspd.com
Table 3: Antibacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| 4b | P. vulgaris, S. aureus | Showed maximum activity against P. vulgaris and significant activity against S. aureus. | psu.edu |
| 4c | E. faecalis, P. aeruginosa | Superior action against these strains compared to ciprofloxacin. | psu.edu |
| 4d | B. cereus, E. faecalis, E. coli | Showed maximum activity against B. cereus and significant activity against the others. | psu.edu |
| 2c, 8b, 8c, 9b, 10b | Gram-positive & Gram-negative bacteria | Among the most potent compounds in a series of spiro derivatives. | nih.gov |
Antifungal Activities
The thieno[3,2-d]pyrimidine scaffold also serves as a basis for developing new antifungal agents. In a study investigating a series of novel spiro compounds derived from 6'-(4-Chlorophenyl)-spiro[cyclohexane-1,2'-thieno[3,2-d] researchgate.netpsu.eduoxazin]-4'(1'H)-one, significant antifungal activity was observed. nih.gov
Specifically, compound 8c, a pyrazoline derivative of the spiro-thieno[3,2-d]pyrimidine core, demonstrated higher antifungal activity against the fungi tested than the standard antifungal drug ketoconazole, with a minimum inhibitory concentration (MIC) of 1-2 μmol/mL compared to 2-3 μmol/mL for ketoconazole. nih.gov This finding highlights the potential of this chemical class for the development of new and effective antifungal therapies.
Antituberculosis Activity (e.g., Targeting MmpL3)
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of antituberculosis agents, with a key target identified as the essential mycobacterial protein MmpL3. nih.govresearchgate.netbiorxiv.org MmpL3 is a membrane transporter crucial for the synthesis of the mycobacterial cell wall, specifically in the translocation of trehalose (B1683222) monomycolate. nih.govresearchgate.netnih.gov
Research on thienopyrimidine amides (TPA) has shown that these compounds lose potency against strains of M. tuberculosis with mutations in the mmpL3 gene. researchgate.netbiorxiv.org Further evidence for this mechanism includes the induction of cell wall stress reporters and an increase in ATP levels in treated bacteria, which are characteristic of cell wall inhibitors. researchgate.netbiorxiv.org One of the most active compounds, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (compound 19), displayed potent activity with ATP IC₅₀ values ranging from 6 to 18 μM against multiple mycobacterial strains. nih.gov The bactericidal effect of related scaffolds targeting MmpL3 has been demonstrated in murine models of tuberculosis, showing a significant reduction in bacterial load in the lungs. nih.gov This targeted action makes this compound derivatives a valuable scaffold for developing new drugs to combat Mycobacterium tuberculosis, including multi-drug resistant strains.
Table 4: List of Mentioned Compounds
| Compound Name/Identifier | Chemical Class |
|---|---|
| 1a | 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| 2b | Thieno[3,2-d]pyrimidine derivative |
| 2c | Spiro-thieno[3,2-d]pyrimidine derivative |
| 3b | 2-Benzyl-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| 3d | 2-Benzyl-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| 4b, 4c, 4d | Thieno[3,2-d]pyrimidin-4-one derivatives |
| 5a | 4-Methoxy-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine |
| 7, 10, 12, 13, 14, 15 | Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives |
| 8b, 8c | Pyrazoline derivatives of spiro-thieno[3,2-d]pyrimidine |
| 9b | Isoxazoline derivative of spiro-thieno[3,2-d]pyrimidine |
| 10b | 2-thioxo-1,2-dihydropyrimidin-4-yl)-phenyl-spiro-{cyclohexanethieno[3,2-d] pyrimidin}-4-one derivative |
| 19 | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine |
| A | N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide |
| B | N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide |
| Ciprofloxacin | Fluoroquinolone antibiotic (Reference drug) |
| Ketoconazole | Imidazole antifungal (Reference drug) |
| Thienopyrimidine amides (TPA) | General class of compounds |
Anti-parasitic Activity (e.g., Antimalarial, Antitrypanosomal, Anti-Buruli Ulcer)
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of compounds in the search for new anti-parasitic agents, demonstrating notable activity against various parasites, including those responsible for malaria and Buruli ulcer.
Antimalarial Activity:
The rise of drug-resistant strains of Plasmodium falciparum, the parasite causing malaria, necessitates the discovery of novel therapeutics. Thieno[3,2-d]pyrimidine derivatives have been identified as potent antiplasmodial agents. Based on the initial hit compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, a series of 4-substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated. researchgate.netgoogle.com These compounds have shown in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei, a model for rodent malaria. researchgate.netnih.gov
One study reported that a chloro analogue of Gamhepathiopine exhibited significant activity against the erythrocytic stage of a drug-resistant P. falciparum K1 strain and even better activity against the hepatic stage of P. berghei compared to the parent compound. researchgate.netnih.gov Further structure-activity relationship (SAR) studies led to the synthesis of 25 new 4-amino-substituted analogues. google.com Among these, N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine was identified as a promising candidate. google.com This compound maintained good antiplasmodial activity on both the erythrocytic and hepatic stages while demonstrating improved physicochemical properties, intestinal permeability, and microsomal stability compared to Gamhepathiopine. google.com Another series of tetrahydrobenzo researchgate.netescholarship.orgthieno[2,3-d]pyrimidine derivatives also showed significant in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum, with IC50 values in the micromolar range. nih.gov
Antitrypanosomal Activity:
While research into the antitrypanosomal activity of thieno[3,2-d]pyrimidine-4-carboxamides is not as extensive, the broader class of compounds derived from the medicinal plant Morinda lucida, which includes thieno[3,2-d]pyrimidine-like structures, has shown activity against Trypanosoma brucei parasites. nih.gov However, the direct evaluation of this compound derivatives against Trypanosoma species requires further investigation to establish a clear structure-activity relationship.
Anti-Buruli Ulcer Activity:
Buruli ulcer is a neglected tropical disease caused by Mycobacterium ulcerans. A screening of the Pathogen Box from the Medicines for Malaria Venture (MMV) identified 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV688122) as a novel chemotype with activity against M. ulcerans. escholarship.orgnih.gov Synthesis of structural analogues led to the discovery of 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV1578877), which demonstrated more potent, submicromolar activity. escholarship.orgnih.gov Importantly, this compound was non-cytotoxic to human fibroblasts at concentrations up to 100 µM. escholarship.orgnih.gov SAR studies highlighted the critical role of the methylpyridin-2-yl group in the observed anti-mycobacterial activity. escholarship.orgnih.gov
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Gamhepathiopine Analogue (Chloro-substituted) | P. falciparum (erythrocytic stage) | Good activity | researchgate.net |
| Gamhepathiopine Analogue (Chloro-substituted) | P. berghei (hepatic stage) | Better activity than Gamhepathiopine | researchgate.net |
| N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | P. falciparum (erythrocytic stage) & P. berghei (hepatic stage) | Good antiplasmodial activity with improved properties | google.com |
| Tetrahydrobenzo researchgate.netescholarship.orgthieno[2,3-d]pyrimidine derivatives | P. falciparum (W2 strain) | IC50 values ranging from 0.74–6.4 μM | nih.gov |
| MMV1578877 | M. ulcerans | Submicromolar activity | escholarship.orgnih.gov |
Bacterial TrmD Enzyme Inhibition
The bacterial enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) is an essential enzyme for bacterial growth and has been considered a potential target for novel antibiotics. However, a review of the current scientific literature does not provide direct evidence of this compound derivatives acting as inhibitors of the bacterial TrmD enzyme. While some thieno[3,2-d]pyrimidine derivatives have been investigated for their antibacterial properties against organisms like Mycobacterium tuberculosis, their mechanism of action has been attributed to the inhibition of other targets, such as cytochrome bd oxidase. Further research is required to explore the potential interaction between thieno[3,2-d]pyrimidine-4-carboxamides and the TrmD enzyme.
Enzyme Inhibition and Receptor Modulation
This compound derivatives have been extensively studied as inhibitors of various enzymes and modulators of receptors, demonstrating their potential in treating a range of diseases, from inflammatory conditions to metabolic disorders and cancer.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE7)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cAMP and cGMP. Inhibition of specific PDE isoforms is a validated therapeutic strategy for various diseases.
PDE4 Inhibition:
PDE4 is a key enzyme in the inflammatory process, and its inhibition leads to an increase in intracellular cAMP levels, resulting in anti-inflammatory effects. Several thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as selective PDE4 inhibitors. One study identified 2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine as a potent PDE4 inhibitor with good cell penetration and activity in potentiating isoprenaline-induced cAMP accumulation in guinea pig eosinophils.
PDE7 Inhibition:
PDE7 is another attractive target for the treatment of inflammatory diseases. A series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as selective PDE7 inhibitors. The introduction of a 3-pyrrolidine group at the 7-position resulted in compounds with good aqueous solubility, high potency, and excellent selectivity for PDE7. One of the most promising compounds from this series exhibited significant inhibition of ear edema in a mouse model of inflammation. Further modifications led to the discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as another new series of potent PDE7 inhibitors.
| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine | PDE4 | Potent and selective inhibitor with good cell penetration. | |
| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDE7 | Highly potent and selective inhibitors with good in vivo efficacy. | |
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDE7 | Novel and potent inhibitors with improved ligand efficiency. |
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Isoform Inhibition
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are enzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a role in purinergic signaling. The inhibition of these enzymes is being explored for various therapeutic applications. While the broader class of thieno[2,3-d]pyrimidine analogs has been investigated as inhibitors of enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway, such as GARFTase and AICARFTase, specific and detailed research on the inhibition of h-NTPDase isoforms by this compound derivatives is limited in the currently available literature.
Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibition
Diacylglycerol acyltransferase 1 (DGAT-1) is a key enzyme in the synthesis of triglycerides. Its inhibition is a potential therapeutic strategy for obesity and type 2 diabetes. A novel series of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as DGAT-1 inhibitors. The cis-isomer of one such derivative, referred to as 17a in the study, demonstrated potent and selective inhibitory activity against human DGAT-1. This compound also exhibited a favorable pharmacokinetic profile and significantly reduced plasma triacylglycerol levels in oral lipid tolerance tests in both mice and dogs.
Bromodomain and Extraterminal Domain (BET) Protein Inhibition
Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation and are considered important targets in cancer therapy. A series of novel thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDAC). Compound 17c from this series was identified as a potent inhibitor of both BRD4 and HDAC at nanomolar concentrations. This dual inhibition led to the suppression of c-Myc expression and induced autophagic cell death in colorectal carcinoma cells. The compound also showed good oral bioavailability and significant antitumor efficacy in a xenograft model.
Cholinesterase (AChE, BuChE) Inhibition
A comprehensive review of scientific literature did not yield specific research findings on the cholinesterase (AChE or BuChE) inhibitory activity for derivatives of the this compound scaffold. While the broader thienopyrimidine class has been investigated for various biological activities, specific data on cholinesterase inhibition by the 4-carboxamide derivatives is not available in the reviewed sources.
Adenosine A2A Receptor Antagonism
Derivatives of this compound have been identified for their potential as antagonists of the Adenosine A2A receptor, a key target in the regulation of various physiological processes. In a significant study focused on creating a three-dimensional quantitative structure-activity relationship (3D-QSAR) model for A2A antagonists, a specific this compound derivative was utilized as a reference compound. The selection of this molecule as a reference ligand underscores its notable activity and fit within the pharmacophore model developed for A2A receptor antagonism.
The study aimed to build robust QSAR models to predict the antagonistic activity of novel compounds against the A2A receptor, which is considered a crucial liability target in safety pharmacology due to its wide distribution and role in multiple biological systems. The reference compound, N-isopropyl-2-((pyridin-3-ylmethyl)amino)this compound, was highlighted as it contained all five pharmacophore sites—three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic residue—defined in the most predictive models. This indicates a strong interaction profile with the receptor's binding site.
Table 1: this compound Derivatives as Adenosine A2A Receptor Antagonists
| Compound Name | Role in Study | Key Findings |
|---|---|---|
| N-isopropyl-2-((pyridin-3-ylmethyl)amino)this compound | Reference Compound for 3D-QSAR Model | Matched all five pharmacophore sites (3 hydrogen bond acceptors, 1 hydrogen bond donor, 1 aromatic residue) for A2A antagonism. |
Other Reported Biological Activities
This section details other biological activities reported for this compound derivatives beyond the previously mentioned receptor and enzyme interactions.
Antihypertensive Activity
A review of the available scientific literature and patent databases did not provide specific research data or detailed findings on the antihypertensive activity of compounds belonging to the this compound class.
Antiplatelet Aggregation
Specific studies detailing the effects of this compound derivatives on platelet aggregation were not identified in a review of the scientific literature. Research on the antiplatelet properties of related heterocyclic systems, such as other thienopyrimidine isomers, has been conducted, but data for the 4-carboxamide scaffold is not available.
Antidepressant Activity
A thorough search of scientific literature did not yield research findings concerning the antidepressant activity of this compound derivatives.
Antihyperlipidemic Activity
There are no specific research findings available in the scientific literature regarding the antihyperlipidemic activity of derivatives of the this compound scaffold.
Antioxidant Properties
The thienopyrimidine scaffold, a bioisostere of purine, is a core component of various molecules investigated for their therapeutic potential, including antioxidant capabilities. nih.govnih.gov Research into thieno[2,3-d]pyrimidine derivatives, which are structurally related to the thieno[3,2-d]pyrimidine series, has shown that these compounds can possess antioxidant properties. nih.gov The antioxidant activity of these heterocyclic compounds is a significant area of study, as oxidative stress is implicated in numerous pathological conditions.
The antioxidant potential of thienopyrimidine derivatives is often evaluated using standard in vitro assays. One common method involves testing the compounds' ability to scavenge stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). For instance, certain novel thiazolo[3,2-a]thieno-[2,3-d]pyrimidin-2-ylidene) acetates and related compounds have been synthesized and evaluated for their antioxidant effects. nih.gov The findings from such studies indicate that the specific substitutions on the thienopyrimidine core play a crucial role in determining the level of antioxidant activity.
While direct studies on the antioxidant properties of "this compound" are not extensively detailed in the reviewed literature, the recognized antioxidant potential of the broader thienopyrimidine class suggests this is a viable area for further investigation. nih.gov The structural similarity to endogenous purines, which have roles in physiological redox balance, further supports the rationale for exploring these derivatives as potential antioxidant agents. nih.gov
Neurotropic Effects
Derivatives of the thieno[3,2-d]pyrimidine nucleus have been the subject of significant research for their effects on the central nervous system. nih.gov As structural analogs of purines, which play vital biochemical roles in physiological functions, these compounds are explored for their potential to interact with various neurological targets. nih.gov Investigations have particularly focused on their anticonvulsant, anxiolytic, and potential role in addressing neurodegenerative diseases. nih.govnih.gov
Research into complex tetracyclic fused systems incorporating the thieno[3,2-d]pyrimidine ring has identified notable neurotropic activity. nih.gov A study on a series of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones demonstrated significant anticonvulsant effects. nih.gov The activity of these compounds was assessed using the pentylenetetrazole (PTZ)-induced seizure model, a standard screening test for potential anti-epileptic drugs.
The biological assays revealed that several of the synthesized compounds provided a high degree of protection against PTZ-induced seizures. nih.gov In addition to anticonvulsant properties, the psychotropic effects of these derivatives were evaluated using the "open field" and "elevated plus maze" (EPM) models. nih.gov The results from these tests indicated that the compounds possess anxiolytic (anxiety-reducing) effects without inducing significant muscle relaxation, a common side effect of many anxiolytic drugs. nih.gov The data suggest that these thieno[3,2-d]pyrimidine derivatives have a favorable profile as potential neurotropic agents with an activating, anxiolytic effect. nih.gov
Furthermore, other derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are enzymes considered potential targets for neurodegenerative disorders. nih.gov Specifically, a class of thieno[3,2-d]pyrimidine-6-carboxamides was discovered to be potent pan-inhibitors of these sirtuins. nih.govacs.org This line of research highlights a distinct biochemical pathway through which these compounds may exert effects relevant to neurological health. nih.gov Similarly, benzo-thieno[3,2-d]pyrimidines have been found to inhibit kinases like CLK1 and DYRK1A, which are implicated in the pathology of Alzheimer's disease. nih.gov
Data Tables
Table 1: Neurotropic Activity of Selected Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-one Derivatives
| Compound | Anticonvulsant Activity (% Protection against PTZ seizures) | Behavioral Effects (Open Field Test) | Anxiolytic Effects (Elevated Plus Maze) |
| 4a | High | Activating | Anxiolytic |
| 4b | High | Activating | Anxiolytic |
| 4c | High | Activating | Anxiolytic |
| 4d | High | Activating | Anxiolytic |
| 4e | High | Activating | Anxiolytic |
| Data synthesized from research on novel derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. nih.gov |
Table 2: Sirtuin Inhibitory Activity of a Thieno[3,2-d]pyrimidine-6-carboxamide Derivative
| Compound | Target | IC₅₀ (nM) |
| 11c | SIRT1 | 3.6 |
| SIRT2 | 2.7 | |
| SIRT3 | 4.0 | |
| IC₅₀ is the half-maximal inhibitory concentration. Data from the discovery of thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors. nih.gov |
Core Scaffold Modifications and Their Influence on Biological Activity
The sulfur atom within the thiophene (B33073) ring itself plays a crucial role in the observed biological activity. In a study on halogenated thieno[3,2-d]pyrimidines, it was observed that the presence of the sulfur atom enhances cytotoxic activity by a factor of 5 to 10 compared to its nitrogen analogue (a pyrrolo[3,2-d]pyrimidine) nih.gov. This underscores the importance of the thieno[3,2-d]pyrimidine core for this specific biological effect.
The pyrimidine-4-carboxamide (B1289416) moiety is a critical component of the thieno[3,2-d]pyrimidine scaffold, and its substituents play a pivotal role in determining the biological activity of the resulting derivatives. The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions. researchgate.net
The carboxamide group at the 4-position is of particular importance. In a study of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), systematic modifications of the amide substituents were performed to optimize potency and lipophilicity nih.gov. This highlights the significance of the amide group as a key interaction point with the biological target. The nature of the substituents on the amide nitrogen can drastically alter the compound's properties. For instance, the introduction of a cyclopropylmethyl group on the amide nitrogen was a feature of a potent NAPE-PLD inhibitor nih.gov.
Furthermore, the substituents on the pyrimidine ring itself have a profound impact on activity. In a series of 4-substituted thieno[3,2-d]pyrimidines, various modifications at the 4-position of the pyrimidine ring were explored, starting from a parent compound with a carbonyl group at this position mdpi.com. This indicates that the 4-position is a key site for modulation of biological activity.
Specific halogen substitutions, particularly at the C4-position of the pyrimidine ring, have been identified as a critical determinant of the biological activity of thieno[3,2-d]pyrimidine derivatives. A consistent finding across multiple studies is the essential role of a chlorine atom at the C4-position for antiproliferative and cytotoxic activity. nih.gov
In a study of halogenated thieno[3,2-d]pyrimidines, it was demonstrated that the replacement of the 4-chloro group with a hydrogen atom led to a complete loss of cytotoxic activity nih.gov. Similarly, substitution of the 4-chloro group with an amine or a triazole also resulted in the loss of activity nih.gov. This strongly suggests that the 4-chloro substituent is indispensable for the observed biological effect in this class of compounds. The electrophilic nature of the C4-carbon, enhanced by the chlorine atom, may be crucial for a key interaction with the biological target, potentially through a covalent bond formation or a specific non-covalent interaction.
The table below summarizes the effect of C4-substitutions on the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives.
| Compound | C4-Substituent | Biological Activity |
| 1 | -Cl | Active |
| 5 | -H | Inactive |
| 6 | -NH2 | Inactive |
| 7 | -triazole | Inactive |
| Data derived from a study on halogenated thieno[3,2-d]pyrimidines, where activity is defined as antiproliferative effects against cancer cell lines. nih.gov |
The introduction of lipophilic groups and the nature of amino linkages are key strategies in the rational design of thieno[3,2-d]pyrimidine derivatives to modulate their potency and selectivity. In the development of selective type 4 phosphodiesterase (PDE4) inhibitors, the effects of modifying lipophilic groups and the amino linkage at the 4-position of the thieno[3,2-d]pyrimidine core were systematically investigated. acs.orgnih.govresearchgate.net
Starting with 4-benzylamino-2-butylthieno[3,2-d]pyrimidine as a lead compound, researchers explored how changes to these groups affected PDE4 inhibitory activity. acs.orgnih.gov It was found that a lipophilic group at the C4 position is necessary for potent activity acs.org. The nature of the linkage between the thienopyrimidine core and the lipophilic group also proved to be important. For instance, replacing the amino group in the lead compound with an ether linkage maintained PDE4 inhibitory potency but reduced selectivity against PDE3 acs.org. A thioether linkage resulted in a less potent compound acs.org.
The following table illustrates the influence of the linkage type on PDE4 inhibition:
| Compound | Linkage at C4 | PDE4 Activity | Selectivity vs PDE3 |
| 4 | Amino (-NH-) | Potent | Selective |
| 10 | Ether (-O-) | Potent | Less Selective |
| 9 | Thioether (-S-) | Less Potent | - |
| Data based on a study of thieno[3,2-d]pyrimidines as PDE4 inhibitors. acs.org |
These findings demonstrate that both the lipophilicity of the substituents and the nature of their connection to the core scaffold are critical parameters for optimizing the biological activity and selectivity of thieno[3,2-d]pyrimidine derivatives.
The fusion of additional ring systems to the thieno[3,2-d]pyrimidine core can significantly alter the pharmacological properties of the resulting compounds. This strategy of "ring fusion" or "scaffold hopping" can lead to changes in the molecule's size, shape, and electronic distribution, thereby influencing its binding to biological targets.
One approach has been to replace the thiophene ring with other five-membered heterocyclic rings. For example, replacing the sulfur atom in the thieno[3,2-d]pyrimidine scaffold with a nitrogen atom to form a pyrrolo[3,2-d]pyrimidine led to a 5-10 fold decrease in cytotoxic activity, although some activity was retained, further emphasizing the importance of the 4-chloro substituent nih.gov. In another study, replacing the thieno[3,2-d]pyrimidine core of a potent SIRT1/2/3 inhibitor with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a 15-40 fold reduction in potency acs.org.
The fusion of a benzene ring to the thiophene moiety, creating a benzothieno[3,2-d]pyrimidine system, has also been explored. These modifications can impact the planarity and rigidity of the molecule, which can be crucial for target engagement. The conformational restriction imposed by fused ring systems can lock the molecule into a bioactive conformation, potentially enhancing its activity. nih.gov
The following table provides a comparative overview of how different fused ring systems can impact biological activity:
| Core Scaffold | Biological Activity |
| Thieno[3,2-d]pyrimidine | High |
| Pyrrolo[3,2-d]pyrimidine | Reduced |
| Furo[3,2-d]pyrimidine | Significantly Reduced |
| Comparative data from studies on cytotoxic and sirtuin inhibitory activities. nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thieno[3,2-d]pyrimidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the key structural features required for their biological activities.
In one study, 3D-QSAR analyses were performed on a series of forty-seven thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors mdpi.com. The developed CoMFA and CoMSIA models were statistically significant, with good predictive power. The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917 mdpi.com. The CoMSIA model gave a q² of 0.801 and an r² of 0.897 mdpi.com. These models provide valuable insights into the structural requirements for inhibitory activity and can guide the design of new, more potent compounds.
Another 3D-QSAR study was conducted on twenty-nine thieno[3,2-d]pyrimidines with affinity for PDE IV nih.gov. Both CoMFA and CoMSIA provided statistically valid models with good correlative and predictive power, which can be used to predict the affinity of related compounds and to design more potent inhibitors nih.gov.
Furthermore, a pharmacophore and atom-based 3D-QSAR study was carried out on a series of thieno[3,2-d]pyrimidine-6-carboxamide derivatives as sirtuin-2 (SIRT-2) inhibitors researchgate.net. The resulting pharmacophore model identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as crucial for binding to the SIRT-2 enzyme. The 3D-QSAR model derived from this pharmacophore showed significant statistical values, providing detailed structural insights that can guide the development of novel, potent, and selective SIRT-2 inhibitors. researchgate.net
The statistical parameters from a representative 3D-QSAR study are presented in the table below:
| QSAR Model | q² | r² |
| CoMFA | 0.818 | 0.917 |
| CoMSIA | 0.801 | 0.897 |
| Data from a 3D-QSAR study on thieno-pyrimidine derivatives as breast cancer inhibitors. mdpi.com |
An in-depth examination of the chemical compound this compound and its derivatives reveals a landscape rich with potential for therapeutic applications. The strategic design and analysis of these compounds are crucial in optimizing their efficacy and selectivity as inhibitors for various biological targets. This article focuses on the structure-activity relationships (SAR), rational design, and computational investigations that underpin the development of this important chemical scaffold.
Advanced Research Methodologies and Techniques
High-Throughput Screening (HTS) in Thieno[3,2-d]pyrimidine (B1254671) Derivative Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of chemical compounds for a specific biological activity. youtube.com This automated process is crucial in the initial stages of research to identify "hits"—compounds that exhibit a desired effect against a biological target. youtube.comnih.gov In the context of thieno[3,2-d]pyrimidine derivative discovery, HTS facilitates the screening of extensive compound libraries to find molecules that, for instance, inhibit the growth of cancer cells or block a particular enzyme. youtube.com
The process involves several key components:
Automation and Robotics: To handle the large scale of compounds, HTS relies heavily on robotics to dispense liquids and perform assays in microtiter plates. youtube.com
Miniaturization: Assays are conducted in small volumes to conserve both the compounds being tested and the reagents. youtube.com
Sensitive Detection Systems: Highly sensitive instruments are used to measure the outcome of the assays, which could be changes in fluorescence, luminescence, or absorbance. youtube.com
While HTS is a powerful tool for identifying initial hits, the identified compounds must undergo further validation and optimization to become viable drug candidates. nih.gov
Encoded Library Technology (ELT) for Hit Identification
Encoded Library Technology (ELT) represents a significant advancement in hit identification, enabling the screening of libraries containing billions of molecules. acs.orgchemrxiv.org This technology involves the synthesis of large collections of chemical compounds, where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. youtube.com
The ELT process for identifying binders to a target protein typically involves:
Affinity Selection: The entire library is incubated with the target protein of interest. youtube.com
Washing: Unbound molecules are washed away, leaving only those that have an affinity for the target. youtube.com
Identification: The DNA barcodes of the bound molecules are amplified and sequenced to reveal the chemical structures of the "hits." youtube.com
A notable success of ELT was the discovery of a novel class of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. acs.org Affinity screening of a 1.2 million-member heterocycle-enriched library against SIRT3 identified pan-inhibitors of SIRT1/2/3 with nanomolar potency. researchgate.net This discovery highlights the power of ELT to explore vast chemical spaces and identify novel chemotypes for therapeutic development. acs.orgmdpi.com
In Vitro and Cellular Assay Development for Biological Evaluation
Following hit identification through methods like HTS and ELT, a series of in vitro and cellular assays are essential to characterize the biological activity of the thieno[3,2-d]pyrimidine derivatives. These assays provide detailed information on enzyme inhibition, effects on cell health, and mechanisms of action.
Many thieno[3,2-d]pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. nih.gov Enzyme inhibition assays are therefore critical for determining the potency and selectivity of these compounds.
Sirtuin (SIRT) Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgresearchgate.net The inhibitory activity of these compounds is often measured using assays like the Fluor-De-Lys (FDL) assay, which quantifies the deacetylase activity of sirtuins. researchgate.net Crystallographic studies of these inhibitors bound to SIRT3 have revealed that the thieno[3,2-d]pyrimidine core binds in the active site, making a π-stacking interaction with a key phenylalanine residue. acs.org
Kinase Inhibition: The thieno[3,2-d]pyrimidine scaffold is a common feature in the design of kinase inhibitors. nih.govnih.govgoogle.com For example, derivatives have been developed as potent and selective inhibitors of Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7). nih.govnih.govresearchgate.net Kinase inhibition is typically assessed through in vitro assays that measure the phosphorylation of a substrate. A broad screening of a compound against a panel of numerous kinases, known as kinome-wide selectivity profiling, is often employed to determine its selectivity. nih.gov For instance, one thieno[3,2-d]pyrimidine derivative was found to be highly selective for JAK1 out of 370 kinases tested. nih.gov
The table below summarizes the inhibitory activity of selected thieno[3,2-d]pyrimidine derivatives against various enzymes.
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| 11c | SIRT1 | 3.6 nM | researchgate.net |
| SIRT2 | 2.7 nM | researchgate.net | |
| SIRT3 | 4.0 nM | researchgate.net | |
| 46 | JAK1 | 0.022 µM | nih.gov |
| 17f | VEGFR-2 | 0.23 µM | nih.gov |
| Compound 20 | CDK7 | Potent Inhibitor | nih.gov |
To assess the anti-cancer potential of thieno[3,2-d]pyrimidine derivatives, their effects on the growth and viability of cancer cells are evaluated using cell proliferation and cytotoxicity assays.
A commonly used method is the MTT assay , a colorimetric assay that measures cellular metabolic activity. scielo.brresearchgate.net This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. core.ac.uk The amount of formazan produced is proportional to the number of viable cells.
Numerous studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (L1210, CCRF-CEM), and cervical cancer (HeLa). nih.govresearchgate.netnih.gov For instance, certain halogenated thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative activity against these cell lines. nih.gov Similarly, newly synthesized derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov
The table below presents the cytotoxic activity of representative thieno[3,2-d]pyrimidine derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | L1210 | 2.7 ± 0.3 | nih.gov |
| CCRF-CEM | 2.9 ± 0.1 | nih.gov | |
| HeLa | 11 ± 1 | nih.gov | |
| Compound 2 | L1210 | 5.4 ± 0.5 | nih.gov |
| CCRF-CEM | 4.8 ± 0.2 | nih.gov | |
| HeLa | 13 ± 2 | nih.gov | |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | nih.gov |
| HepG2 | 4.10 ± 0.45 | nih.gov |
To understand the mechanism by which thieno[3,2-d]pyrimidine derivatives inhibit cancer cell growth, researchers investigate their effects on apoptosis (programmed cell death) and the cell cycle. jst.go.jp
Apoptosis Analysis: A common method for detecting apoptosis is the Annexin V/7-AAD assay . Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptosis or necrosis. By using flow cytometry to analyze cells stained with both Annexin V and 7-AAD, researchers can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Studies have shown that certain halogenated thieno[3,2-d]pyrimidines can induce apoptosis in leukemia L1210 cells. nih.gov
Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer drugs work by arresting the cell cycle at specific phases (G1, S, G2, or M), preventing cancer cells from proliferating. Cell cycle analysis is typically performed by staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), and then analyzing the DNA content of the cells using flow cytometry. This allows for the quantification of cells in each phase of the cell cycle. Some thieno[3,2-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase and an increase in the pre-G1 population, which is indicative of apoptosis. nih.gov
In addition to their anti-cancer properties, some thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial activity. nih.govtheaspd.com Standard methods are used to determine the susceptibility of microorganisms to these compounds.
Agar (B569324) Diffusion Method: In this method, a standardized inoculum of a microorganism is spread over the surface of an agar plate. Paper discs impregnated with the test compound are then placed on the agar surface. The plate is incubated, and the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. The assay is performed in a microtiter plate, where serial dilutions of the compound are made in a liquid growth medium. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Screening of halogenated thieno[3,2-d]pyrimidines has revealed activity against several pathogenic yeast strains, including clinical strains of Cryptococcus neoformans. nih.gov
Molecular Biology Techniques for Target Validation (e.g., Gene Mutation Analysis)
Target validation is a critical step to confirm that a specific biomolecule is directly involved in a disease process and is a viable target for a drug. Molecular biology techniques, particularly gene mutation analysis, are central to this effort, especially in oncology where specific mutations can drive cancer progression.
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). In non-small cell lung cancer (NSCLC), specific mutations in the EGFR gene, like the L858R point mutation and the T790M "gatekeeper" mutation, lead to constitutive activation of the kinase and resistance to earlier generations of inhibitors. nih.gov
Researchers have designed and synthesized series of thieno[3,2-d]pyrimidine compounds specifically to target these mutant forms of EGFR. nih.gov The validation of these compounds' efficacy relies on comparing their inhibitory activity against the wild-type (WT) EGFR versus the mutant forms. For example, studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives show potent, selective inhibition of the double mutant EGFRL858R/T790M while being significantly less active against WT-EGFR. nih.gov This differential activity, revealed through enzymatic and cellular assays using cell lines engineered to express specific EGFR mutations (e.g., H1975 cells), confirms that the compound's mechanism of action is tied to the specific genetic makeup of the cancer cells. nih.gov
This approach is not limited to EGFR. Other kinase targets bearing specific mutations, such as B-RafV600E, are also targets for thieno[3,2-d]pyrimidine derivatives, and the validation strategy remains the same: demonstrating potent and selective activity against the mutant protein. sci-hub.se
Below is a representative data table illustrating how gene mutation analysis is used to validate the selectivity of a hypothetical Thieno[3,2-d]pyrimidine-4-carboxamide derivative.
| Compound | Target Kinase (Wild-Type) IC₅₀ (nM) | Target Kinase (Mutant) IC₅₀ (nM) | Selectivity (WT/Mutant) |
|---|---|---|---|
| Compound 6o | >10000 (EGFR-WT) nih.gov | 120 (EGFRL858R/T790M) nih.gov | >83-fold nih.gov |
| Compound 6l | >10000 (EGFR-WT) nih.gov | 150 (EGFRL858R/T790M) nih.gov | >66-fold nih.gov |
Biophysical Assays (e.g., Protein Thermal Shift Assays, AlphaScreen Assays)
Following target validation, biophysical assays are employed to confirm the direct physical interaction between the compound and its protein target. These assays provide quantitative data on binding affinity and can corroborate the findings from cell-based experiments.
Protein Thermal Shift Assays (TSA)
A Protein Thermal Shift Assay, including the Cellular Thermal Shift Assay (CETSA), is a powerful technique to verify target engagement in a cellular environment. nih.govbmglabtech.com The principle is that the binding of a ligand (like a thieno[3,2-d]pyrimidine inhibitor) to its target protein stabilizes the protein's structure. nih.gov This stabilization results in an increased melting temperature (Tm), which can be measured by heating the sample and monitoring protein denaturation. nih.gov
In the context of thieno[3,2-d]pyrimidine derivatives, CETSA has been used to confirm that the observed selective inhibition of mutant EGFR in cancer cells is due to direct binding. bmglabtech.com The selectivity of compounds was proven by observing a significant thermal stabilization of the mutant EGFR protein in treated cells, confirming that the compounds directly engage their intended target in its native cellular context. bmglabtech.com
| Compound | Target Protein | Concentration (µM) | Melting Temperature (Tm) °C | Shift in Tm (ΔTm) °C |
|---|---|---|---|---|
| DMSO (Control) | MIF2 | - | 52.0 | - |
| Compound 5d (Thieno[2,3-d]pyrimidine derivative) | MIF2 | 50 | 60.5 | +8.5 bpsbioscience.com |
AlphaScreen Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a versatile, bead-based technology used for high-throughput screening and to study biomolecular interactions, including protein-protein or enzyme-substrate interactions. nih.govresearchgate.net The assay relies on two types of beads, a Donor and an Acceptor bead. revvity.com When these beads are brought into close proximity (within ~200 nm) by a biological interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. bmglabtech.com
This technology is highly applicable to the study of kinase inhibitors. revvity.com For example, a biotinylated substrate peptide can be bound to a streptavidin-coated Donor bead, while a phospho-specific antibody is attached to an Acceptor bead. nih.gov In the presence of an active kinase, the substrate is phosphorylated, the antibody binds, and a signal is generated. nih.gov A this compound inhibitor would disrupt this process by inhibiting the kinase, preventing phosphorylation and leading to a decrease in the AlphaScreen signal. nih.gov This method allows for the sensitive and quantitative measurement of inhibitor potency (IC₅₀) in a miniaturized, high-throughput format. nih.govresearchgate.net While specific publications detailing the use of AlphaScreen for this compound were not identified, this assay is a standard and highly relevant method for characterizing inhibitors of targets like sirtuins and kinases, for which thieno[3,2-d]pyrimidine derivatives are well-known. revvity.comacs.orgnih.gov
Future Perspectives and Emerging Research Areas
Design and Synthesis of Novel Thieno[3,2-d]pyrimidine-4-carboxamide Scaffolds
The foundation of future advancements lies in the ability to create novel molecular architectures. Researchers are actively developing new synthetic methodologies to expand the chemical space of thieno[3,2-d]pyrimidine-4-carboxamides. Strategies include the development of one-pot synthesis protocols and microwave-assisted reactions, which offer efficiency and the ability to generate diverse libraries of compounds. mdpi.com The synthesis of hybrid molecules, which combine the thieno[3,2-d]pyrimidine (B1254671) core with other pharmacologically active fragments, is another promising approach to developing new therapeutic agents. nih.gov
A key strategy in the design of novel scaffolds involves the principle of bioisosteric replacement, where one part of the molecule is replaced by another with similar physical or chemical properties. This has been explored by replacing the thieno[3,2-d]pyrimidine core with other fused pyrimidine (B1678525) systems to modulate activity and selectivity. nih.govnih.gov For instance, the replacement of the thiophene (B33073) ring with a furan (B31954) ring in a series of sirtuin inhibitors resulted in a significant reduction in potency, highlighting the critical role of the sulfur atom in the scaffold's activity.
Furthermore, the synthesis of conformationally restricted analogues is being investigated to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity. mdpi.com The exploration of different substitution patterns on the pyrimidine and thiophene rings is also a continuous effort to fine-tune the pharmacological properties of these compounds.
Exploration of New Biological Targets and Disease Indications for this compound Derivatives
While initially explored for their anticancer properties, the therapeutic potential of this compound derivatives is expanding to new biological targets and disease indications.
Oncology: In the realm of cancer, research is moving beyond traditional cytotoxic mechanisms to more targeted approaches.
Kinase Inhibition: A significant focus is on the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Derivatives of the thieno[3,2-d]pyrimidine scaffold are being designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRL858R/T790M that confer resistance to existing therapies. nih.gov Other kinase targets include Phosphoinositide 3-kinase (PI3K). nih.gov
Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Novel thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors. nih.gov
Sirtuin Inhibition: Sirtuins (SIRTs) are a class of enzymes involved in various cellular processes, including metabolism and aging, and are considered potential targets for metabolic and oncologic disorders. Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org
Other Cancer-Related Targets: Research is also exploring the inhibition of other key proteins in cancer progression, such as aromatase (ARO) and d-dopachrome (B1263922) tautomerase (MIF-2). nih.gov
Beyond Oncology: The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other therapeutic areas:
Infectious Diseases: The rise of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Thieno[3,2-d]pyrimidine derivatives are being investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. theaspd.com Furthermore, some derivatives have shown promise as antiplasmodial agents for the treatment of malaria. mdpi.com
Neurological Disorders: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a target for various neurological and psychiatric disorders. Thieno[3,2-d]pyrimidine derivatives have been explored as negative allosteric modulators (NAMs) of mGlu5. nih.gov
Inflammatory Diseases: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. Selective PDE4 inhibitors based on the thieno[3,2-d]pyrimidine scaffold have been designed and evaluated.
Strategies for Enhancing Selectivity and Potency of this compound Analogues
A critical aspect of drug development is the optimization of lead compounds to maximize their therapeutic effect while minimizing off-target effects. For this compound derivatives, several strategies are being employed to enhance their selectivity and potency.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potent and selective inhibition. For example, in the development of sirtuin inhibitors, it was found that the thieno[3,2-d]pyrimidine-6-carboxamide core was a preferred scaffold, and specific substitutions were crucial for inhibitory function. acs.org
The introduction of specific chemical groups at various positions of the thieno[3,2-d]pyrimidine ring system is a common strategy. For instance, the addition of a morpholino group at the C-4 position of certain thieno[3,2-d]pyrimidine derivatives has been shown to enhance anticancer activity. The nature and position of substituents on terminal phenyl rings also play a significant role in determining potency.
Another key strategy is to achieve selectivity for specific isoforms of a target protein or for mutant forms over the wild-type. In the case of EGFR inhibitors, derivatives are being designed to be more selective for the resistance-conferring T790M mutant over the wild-type EGFR, which could lead to a better therapeutic window and reduced side effects. nih.gov This is often achieved by exploiting subtle differences in the ATP-binding pockets of the different kinase forms.
Investigation of Combination Therapeutic Strategies Involving this compound Derivatives
To improve treatment efficacy and overcome drug resistance, combination therapies are a cornerstone of modern medicine, particularly in oncology. The investigation of this compound derivatives in combination with other therapeutic agents is an emerging area of research.
Given that some thieno[2,3-d]pyrimidine (B153573) derivatives have shown comparable in vitro activity to established chemotherapeutic agents like paclitaxel, there is a strong rationale for exploring their use in combination. scielo.br Such combinations could potentially allow for lower doses of each agent, thereby reducing toxicity, or could result in synergistic effects that are more effective at killing cancer cells.
Furthermore, the potential for these compounds to act as radiosensitizers is another avenue for combination therapy. By inhibiting DNA repair mechanisms or other cellular stress responses, these derivatives could make cancer cells more susceptible to the cytotoxic effects of radiation therapy. youtube.com
The combination of a targeted this compound derivative with a conventional cytotoxic drug or another targeted agent could also be a powerful strategy. For example, a PI3K inhibitor from this class could be combined with a MEK inhibitor to co-target parallel signaling pathways that are often co-activated in cancer.
Addressing Potential Resistance Mechanisms in Therapeutic Applications
A major challenge in cancer therapy is the development of drug resistance. Future research on this compound derivatives is proactively addressing potential resistance mechanisms.
One of the most well-characterized mechanisms of multidrug resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Encouragingly, some novel thieno[3,2-d]pyrimidine analogues have been shown to overcome P-gp-mediated multidrug resistance. nih.gov Similarly, certain 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been reported to avoid resistance mediated by both P-gp and βIII-tubulin. mdpi.com
Another key strategy is the development of inhibitors that are effective against drug-resistant targets. As mentioned previously, the design of thieno[3,2-d]pyrimidine-based EGFR inhibitors that are active against the T790M mutation is a direct response to the acquired resistance seen with first-generation EGFR inhibitors. nih.gov
Understanding the potential for target-based resistance is also crucial. This could involve mutations in the drug's binding site that reduce its affinity. By using techniques like X-ray crystallography to elucidate the binding mode of these inhibitors, researchers can anticipate potential resistance mutations and design next-generation compounds that can overcome them. nih.gov
Finally, inhibiting enzymes that are essential for cancer cell survival but not for normal cells, such as the MTH1 enzyme which is involved in sanitizing oxidized nucleotides, represents a novel approach to circumventing traditional resistance mechanisms. youtube.com While not yet directly reported for thieno[3,2-d]pyrimidine-4-carboxamides, targeting such non-essential enzymes that are critical for the cancer phenotype is a promising future direction.
Compound and Target Information
| Compound Name/Class | Biological Target(s) | Therapeutic Area |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Metabolic disorders, Oncology |
| Diaryl semicarbazone thieno[3,2-d]pyrimidine derivatives | PI3Kα | Oncology |
| Thienotriazolopyrimidines and Thieno[3,2-d]-pyrimidine derivatives | EGFR, Aromatase (ARO) | Oncology (Breast Cancer) |
| 4-benzylamino-2-butylthieno[3,2-d]pyrimidine | PDE4 | Inflammatory Diseases |
| 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine | Mycobacterium ulcerans targets | Infectious Diseases (Buruli ulcer) |
| Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines | Tubulin | Oncology |
| Thieno[3,2-d]pyrimidine derivatives | EGFRL858R/T790M | Oncology (NSCLC) |
| 4-Substituted thieno[3,2-d]pyrimidines | Plasmodium falciparum and Plasmodium berghei targets | Infectious Diseases (Malaria) |
| Thieno[3,2-d]pyrimidine derivatives | DNA gyrase | Infectious Diseases |
| Thieno[3,2-d]pyrimidinones | 17β-HSD2 | Endocrine-related disorders |
| Thieno[3,2-d]pyrimidine derivatives | mGlu5 | Neurological Disorders |
| Abbreviation | Full Name |
| EGFR | Epidermal Growth Factor Receptor |
| PI3K | Phosphoinositide 3-kinase |
| SIRT | Sirtuin |
| ARO | Aromatase |
| PDE4 | Phosphodiesterase 4 |
| NSCLC | Non-Small Cell Lung Cancer |
| 17β-HSD2 | 17β-Hydroxysteroid Dehydrogenase Type 2 |
| mGlu5 | Metabotropic Glutamate Receptor 5 |
| P-gp | P-glycoprotein |
| MDR | Multidrug Resistance |
| SAR | Structure-Activity Relationship |
| NAM | Negative Allosteric Modulator |
Q & A
Q. What are the primary synthetic routes for thieno[3,2-d]pyrimidine-4-carboxamide derivatives?
this compound derivatives are typically synthesized via condensation reactions. A common method involves reacting thieno[3,2-d]pyrimidine precursors with amines or carboxylic acids under controlled conditions. For example, Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been effective for generating carboxamide derivatives . Alternative approaches include modified Niementowski reactions using formamide or urea for cyclization .
Q. What biological targets are associated with thieno[3,2-d]pyrimidine-4-carboxamides?
These compounds exhibit inhibitory activity against protein kinases, particularly those involved in cancer and inflammatory pathways. For instance, derivatives with substituents like benzyl or fluorophenyl groups have shown potent kinase inhibition, as demonstrated in studies targeting enzymes such as TrmD from Pseudomonas aeruginosa . Their structural flexibility allows modulation of hydrogen bond donors/acceptors, critical for target engagement .
Q. How do researchers validate the purity and structural integrity of synthesized derivatives?
Standard validation includes thin-layer chromatography (TLC) for reaction monitoring, mass spectrometry (MS) for molecular weight confirmation, and FT-IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretches). For advanced characterization, ¹H NMR in DMSO-d₆ or CDCl₃ is used to resolve aromatic protons and confirm regiochemistry .
Advanced Research Questions
Q. How can substituent modifications optimize the biological activity of thieno[3,2-d]pyrimidine-4-carboxamides?
Structure-activity relationship (SAR) studies reveal that:
- Hydrophobic groups (e.g., 4-bromophenyl) enhance antimicrobial activity by improving membrane penetration .
- Electron-withdrawing substituents (e.g., trifluoromethyl) increase kinase inhibition potency by stabilizing ligand-target interactions .
- Piperidine or morpholine moieties improve solubility and bioavailability, as seen in derivatives with IC₅₀ values < 1 μM . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to guide synthetic prioritization .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. For example:
- A compound showing antitumor activity in HCT-116 cells may lack efficacy in MCF-7 due to differential expression of target kinases .
- Environmental factors like serum protein binding can reduce apparent potency in vitro . Mitigation strategies include standardizing assay protocols (e.g., using ATP concentration-matched kinase assays) and validating hits across multiple models .
Q. What computational tools are effective for designing thieno[3,2-d]pyrimidine-4-carboxamides with improved pharmacokinetics?
3D QSAR pharmacophore models (e.g., generated with MOE or Schrödinger) identify critical features like hydrogen bond acceptors and aromatic residues. For example:
Q. What strategies mitigate toxicity challenges in preclinical development?
Toxicity profiling involves:
- Reactive metabolite screening (e.g., glutathione trapping assays) to detect thiophene ring-derived epoxides .
- CYP450 inhibition assays to assess drug-drug interaction risks. Derivatives with methoxy groups show reduced CYP3A4 inhibition compared to chlorinated analogs .
- In silico toxicity prediction (e.g., using Derek Nexus) to flag structural alerts like Michael acceptors .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
Q. Table 2: Biological Activities of Select Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
